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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the molecular docking

simulation of Adapalene, a potential inhibitor of New Delhi Metallo-beta-lactamase-1 (NDM-1).

NDM-1 is a critical enzyme conferring broad-spectrum antibiotic resistance in various

pathogenic bacteria. Understanding the binding interactions between NDM-1 and its inhibitors

is paramount for the development of novel therapeutics to combat this growing public health

threat.

Introduction
New Delhi Metallo-β-lactamase-1 (NDM-1) is a bacterial enzyme that can hydrolyze a wide

range of β-lactam antibiotics, including the last-resort carbapenems, rendering them ineffective.

[1][2] The development of NDM-1 inhibitors is a crucial strategy to restore the efficacy of

existing antibiotics. Molecular docking is a powerful computational technique used to predict

the binding mode and affinity of a small molecule (ligand) to a macromolecule (receptor).[3][4]

This application note focuses on the molecular docking of Adapalene, an FDA-approved drug,

which has been identified as a potential non-β-lactam inhibitor of NDM-1.[2]

Data Presentation
The following table summarizes the quantitative data from a representative molecular docking

study of Adapalene with NDM-1.
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Ligand
Binding Energy
(kcal/mol)

Interacting
Residues

Reference

Adapalene -9.21

Asp124, His122,

His189, His250,

Cys208

Experimental Protocols
This section details the methodologies for performing a molecular docking simulation of

Adapalene with NDM-1.

Software and Resources
Molecular Docking Software: AutoDock Vina, Glide, or similar.

Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.

Protein Data Bank (PDB): For obtaining the 3D structure of NDM-1. A commonly used crystal

structure is PDB ID: 4EYL.

Ligand Database: PubChem or ZINC database for the 3D structure of Adapalene.

Protocol for Molecular Docking
A generalized workflow for the molecular docking simulation is presented below.
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Preparation Stage

Docking Stage

Analysis Stage

1. Obtain NDM-1 Structure
(e.g., PDB: 4EYL)

3. Prepare NDM-1 Receptor
- Remove water & ligands

- Add polar hydrogens
- Assign charges

2. Obtain Adapalene Structure
(e.g., PubChem)

4. Prepare Adapalene Ligand
- Define rotatable bonds

- Assign charges

5. Define Binding Site
(Grid Box Generation)

6. Perform Docking Simulation

7. Analyze Docking Results
- Binding Energy
- Binding Pose

8. Visualize Interactions
- Hydrogen bonds

- Hydrophobic interactions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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